molecular formula C19H19F2NO B2878613 3-[4-(tert-butyl)phenyl]-N-(2,4-difluorophenyl)acrylamide CAS No. 298215-24-4

3-[4-(tert-butyl)phenyl]-N-(2,4-difluorophenyl)acrylamide

Cat. No.: B2878613
CAS No.: 298215-24-4
M. Wt: 315.364
InChI Key: RONNISHVXNFFHD-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(tert-butyl)phenyl]-N-(2,4-difluorophenyl)acrylamide is an organic compound with the molecular formula C19H19F2NO. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an acrylamide moiety substituted with a difluorophenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(tert-butyl)phenyl]-N-(2,4-difluorophenyl)acrylamide typically involves the reaction of 4-(tert-butyl)benzaldehyde with 2,4-difluoroaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acryloyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-[4-(tert-butyl)phenyl]-N-(2,4-difluorophenyl)acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[4-(tert-butyl)phenyl]-N-(2,4-difluorophenyl)acrylamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(tert-butyl)phenyl]-N-(2,4-difluorophenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(tert-butyl)phenyl]-N-(3,4-difluorophenyl)acrylamide
  • 3-[4-(tert-butyl)phenyl]-N-(2,3-difluorophenyl)acrylamide
  • 3-[4-(tert-butyl)phenyl]-N-(2,5-difluorophenyl)acrylamide

Uniqueness

3-[4-(tert-butyl)phenyl]-N-(2,4-difluorophenyl)acrylamide is unique due to the specific positioning of the difluorophenyl group, which influences its chemical reactivity and biological activity. The presence of the tert-butyl group also imparts steric hindrance, affecting the compound’s interaction with other molecules and its overall stability .

Biological Activity

3-[4-(tert-butyl)phenyl]-N-(2,4-difluorophenyl)acrylamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy against various diseases, and relevant case studies.

  • Chemical Formula : C19H19F2N
  • CAS Number : 88780-58-9
  • Synonyms : (2E)-3-(4-tert-butylphenyl)-N-(2,4-difluorophenyl)prop-2-enamide

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound exhibits:

  • Anticancer Activity : It has shown promise in inhibiting the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Properties : The compound has demonstrated significant antibacterial activity against various strains, including MRSA and E. coli, suggesting potential as an antibiotic agent.
  • Anti-inflammatory Effects : Preliminary studies indicate that it may reduce inflammation markers in vitro.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity Type Target/Organism IC50/MIC Values Reference
AnticancerVarious cancer cell lines10-20 µM
AntibacterialMRSA0.20 µg/mL
E. coli1.56 µg/mL
Anti-inflammatoryIn vitro modelsN/A

Case Studies

  • Anticancer Efficacy :
    A study evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 10 µM. The compound was found to activate caspase pathways, leading to programmed cell death.
  • Antibacterial Activity :
    In a comparative study against standard antibiotics, this compound exhibited superior antibacterial activity against MRSA strains, with an MIC value of 0.20 µg/mL. This suggests that it could be a candidate for further development as an antibiotic agent.
  • Mechanistic Studies :
    Research into the anti-inflammatory properties revealed that the compound reduced TNF-alpha and IL-6 levels in macrophage cultures, indicating its potential as an anti-inflammatory agent.

Properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-N-(2,4-difluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2NO/c1-19(2,3)14-7-4-13(5-8-14)6-11-18(23)22-17-10-9-15(20)12-16(17)21/h4-12H,1-3H3,(H,22,23)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONNISHVXNFFHD-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.